1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one
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Overview
Description
1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a thiazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction, where 4-(1H-imidazol-1-yl)benzaldehyde is reacted with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring and phenyl group.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Known for its anti-HIV activity.
1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone: Also exhibits significant anti-HIV activity.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Synthesized using a similar Claisen–Schmidt condensation reaction and has antifungal properties.
Uniqueness
1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one is unique due to its specific structural features, including the thiazole ring and the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H16N2OS |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-[4-[(4-methyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenyl]ethanone |
InChI |
InChI=1S/C15H16N2OS/c1-4-9-17-11(2)10-19-15(17)16-14-7-5-13(6-8-14)12(3)18/h4-8,10H,1,9H2,2-3H3 |
InChI Key |
WNWSSDJVOBAXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=NC2=CC=C(C=C2)C(=O)C)N1CC=C |
Origin of Product |
United States |
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